Cas no 2940952-47-4 (N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine)

N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine is a fluorinated heterocyclic compound featuring a cyclopentapyridine core with a trifluoromethyl substituent and a secondary amine functionality. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. The cyclopentapyridine scaffold contributes to structural rigidity, potentially improving binding affinity in target interactions. The secondary amine moiety offers a versatile handle for further derivatization or salt formation. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, where its unique combination of electronic and steric properties can influence pharmacokinetic and pharmacodynamic profiles. Its well-defined structure ensures reproducibility in research and development processes.
N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine structure
2940952-47-4 structure
Product Name:N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine
CAS No:2940952-47-4
MF:C10H11F3N2
MW:216.202952623367
CID:6800689
PubChem ID:168476971
Update Time:2025-06-09

N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine Chemical and Physical Properties

Names and Identifiers

    • F93721
    • N-METHYL-3-(TRIFLUOROMETHYL)-6,7-DIHYDRO-5H-CYCLOPENTA[C]PYRIDIN-7-AMINE
    • 2940952-47-4
    • N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine
    • Inchi: 1S/C10H11F3N2/c1-14-8-3-2-6-4-9(10(11,12)13)15-5-7(6)8/h4-5,8,14H,2-3H2,1H3
    • InChI Key: ISMBPLRUFYSETG-UHFFFAOYSA-N
    • SMILES: FC(C1=CC2=C(C=N1)C(CC2)NC)(F)F

Computed Properties

  • Exact Mass: 216.08743285g/mol
  • Monoisotopic Mass: 216.08743285g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 24.9Ų

N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine Pricemore >>

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N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine Related Literature

Additional information on N-Methyl-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine

N-Methyl-3-(Trifluoromethyl)-6,7-Dihydro-5H-Cyclopenta[C]Pyridin-7-Amine: A Comprehensive Overview

N-Methyl-3-(Trifluoromethyl)-6,7-Dihydro-5H-Cyclopenta[C]Pyridin-7-Amine (CAS No. 2940952-47-4) is a highly specialized organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of bicyclic amines, characterized by its fused cyclopenta[c]pyridine ring system and the presence of a trifluoromethyl group at the 3-position. The methyl substitution at the nitrogen atom further enhances its chemical reactivity and functional versatility.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the cyclopenta[c]pyridine core. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. For instance, researchers have employed palladium-catalyzed coupling reactions to construct the bicyclic framework with high precision. The introduction of the trifluoromethyl group is achieved through electrophilic substitution or nucleophilic aromatic substitution, depending on the specific conditions optimized for this compound.

One of the most notable features of N-Methyl-3-(Trifluoromethyl)-6,7-Dihydro-5H-Cyclopenta[C]Pyridin-7-Amine is its electronic properties, which are significantly influenced by the electron-withdrawing trifluoromethyl group. This group not only stabilizes the aromatic system but also imparts unique photophysical characteristics, making it a promising candidate for applications in optoelectronic devices. Recent studies have demonstrated its potential as a fluorescent probe for sensing specific analytes in biological systems.

In terms of biological activity, this compound has shown moderate inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. Collaborative efforts between chemists and biologists have led to its exploration as a lead compound for drug discovery programs targeting neurodegenerative diseases. The methyl group at the nitrogen position plays a crucial role in modulating its pharmacokinetic properties, such as solubility and bioavailability.

The structural uniqueness of this compound also makes it an attractive building block for constructing more complex molecular architectures. For example, it has been used as a precursor for synthesizing macrocyclic compounds with potential applications in catalysis and molecular recognition. The dihydro structure at positions 6 and 7 introduces additional flexibility, which can be exploited to design molecules with tailored physical and chemical properties.

From an environmental perspective, researchers have been investigating the degradation pathways of N-Methyl-3-(Trifluoromethyl)-6,7-Dihydro-5H-Cyclopenta[C]Pyridin-7-Amine under various conditions to assess its ecological impact. Studies suggest that it undergoes slow hydrolysis in aqueous environments, releasing non-toxic byproducts that are readily biodegradable. This information is critical for ensuring its safe handling and disposal in industrial settings.

In conclusion, N-Methyl-3-(Trifluoromethyl)-6,7-Dihydro-5H-Cyclopenta[C]Pyridin-7-Amine (CAS No. 2940952-47-4) represents a versatile and intriguing molecule with diverse applications across multiple disciplines. Its synthesis, properties, and potential uses continue to be explored by scientists worldwide, underscoring its importance in modern chemical research.

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